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Abstract

Difluoromethylenedioxyamphetamine (DIFMA) is a synthetic derivative of 3,4-
methylenedioxyamphetamine (MDA), an empathogenic and psychoactive substance.
Developed by Daniel Trachsel and colleagues, DIFMA was synthesized with the goal of
creating a less neurotoxic alternative to MDA and its analog MDMA..[1] The core rationale
behind its design lies in the substitution of the methylenedioxy bridge with a
difluoromethylenedioxy group. This modification was hypothesized to increase the metabolic
stability of the compound and reduce the formation of neurotoxic metabolites, which are
believed to contribute to the long-term adverse effects associated with MDA and MDMA.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and known pharmacological properties of DIFMA, including available data on its interaction
with monoamine transporters. It also outlines detailed experimental protocols relevant to its
study and presents signaling pathway and experimental workflow diagrams to facilitate a
deeper understanding of its scientific context.

Chemical Structure and Properties

Difluoromethylenedioxyamphetamine, also known as DiIFMDA, is characterized by the
presence of a difluorinated methylenedioxy ring attached to the amphetamine backbone.

IUPAC Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]
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CAS Number: 910393-51-0[1]

Property Value Source

Chemical Formula C10H11F2NO:2 [1]

Molar Mass 215.200 g-mol-1 [1]
CC(Cclccc2e(c1)0C(02)

SMILES [1]
(F)F)N

INChl=1S/C10H11F2NO2/c1-
6(13)4-7-2-3-8-9(5-7)15-

InChl [1]
10(11,12)14-8/h2-3,5-

6H,4,13H2,1H3

Synthesis

The synthesis of Difluoromethylenedioxyamphetamine and other fluoro-analogues of MDA was
first described by Trachsel et al. in 2006. The primary aim of this synthetic effort was to
investigate the role of metabolism in the neurotoxicity of MDMA and related compounds.[2]

Experimental Protocol: Synthesis of DIFMA

The following is a generalized protocol based on the synthetic schemes for fluorinated
amphetamine analogs. The specific details for the synthesis of DIFMA can be found in the cited
literature.

The synthesis of DIFMA would likely proceed through a multi-step reaction sequence starting
from a suitable difluoromethylenedioxy-substituted aromatic precursor. A plausible synthetic
route is outlined below:

o Preparation of 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde: This starting material can be
synthesized from commercially available precursors through a series of reactions to
introduce the difluoromethylenedioxy group and the aldehyde functionality at the desired
position on the benzene ring.
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 Nitration: The carbaldehyde is then reacted with a nitrating agent, such as nitric acid in the
presence of a catalyst, to introduce a nitro group onto the aromatic ring, likely at the position
para to the aldehyde.

o Condensation: The resulting nitroaldehyde is condensed with nitroethane in the presence of
a base to form the corresponding nitrostyrene derivative.

e Reduction: The nitrostyrene is then reduced to the corresponding amine. This can be
achieved using a reducing agent such as lithium aluminum hydride (LAH), which will reduce
both the nitro group and the double bond to yield the final product,
Difluoromethylenedioxyamphetamine.

 Purification: The final compound is then purified using standard techniques such as
distillation or chromatography to yield the pure product.

Synthesis of DIFMA

Click to download full resolution via product page

A simplified workflow for the synthesis of DIFMA.

Pharmacological Function

The primary pharmacological rationale for the development of DIFMA was to create a
compound with a reduced potential for neurotoxicity compared to MDA and MDMA. It is
hypothesized that the cleavage of the methylenedioxy ring in MDA and MDMA leads to the
formation of neurotoxic metabolites. The difluoromethylenedioxy group in DIFMA is expected to
be more resistant to metabolic cleavage, thereby reducing the formation of these harmful
metabolites.[1][2]

Interaction with Monoamine Transporters
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The primary molecular targets of amphetamine-like compounds are the monoamine
transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the
norepinephrine transporter (NET). These transporters are responsible for the reuptake of their
respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

While specific quantitative binding data for DIFMA is not readily available in the public domain,
in vitro studies have qualitatively characterized its affinity for the serotonin transporter. These
studies indicate that DIFMA has a SERT affinity that is intermediate between that of MDA and
MDMA.[1]

For comparative purposes, the binding affinities (Ki, nM) of MDA and MDMA for the human
monoamine transporters are presented in the table below.

Compound hSERT Ki (nM) hDAT Ki (nM) hNET Ki (nM)
MDA 226 580 108
MDMA 394 1320 612

Data is illustrative and compiled from various sources. Actual values may vary depending on
the specific experimental conditions.

The functional activity of DIFMA at monoamine transporters (i.e., whether it acts as a substrate-
releaser or a reuptake inhibitor) has not been explicitly detailed in available literature. However,
based on its structural similarity to MDA and MDMA, it is presumed to act as a monoamine

releaser.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to
Difluoromethylenedioxyamphetamine (DIFMA)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15191437#chemical-structure-and-function-of-
difluoromethylenedioxyamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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